A Technical Guide to 2-Chloro-4-(4-chlorophenyl)benzonitrile: Synthesis, Characterization, and Applications in Drug Discovery
A Technical Guide to 2-Chloro-4-(4-chlorophenyl)benzonitrile: Synthesis, Characterization, and Applications in Drug Discovery
Senior Application Scientist Insight: This document provides an in-depth technical overview of 2-Chloro-4-(4-chlorophenyl)benzonitrile, a bi-aryl nitrile compound of increasing interest to the medicinal chemistry community. The strategic placement of chloro- and nitrile- functionalities on a biphenyl scaffold makes this molecule a versatile intermediate for the synthesis of novel therapeutic agents. This guide moves beyond a simple recitation of facts to provide a practical framework for its synthesis, analytical validation, and strategic application in drug development programs, grounded in established chemical principles.
Core Chemical Identity and Physicochemical Properties
2-Chloro-4-(4-chlorophenyl)benzonitrile is a substituted aromatic nitrile. Its identity is definitively established by its Chemical Abstracts Service (CAS) number.[1][2][3] The core structure features a benzonitrile ring chlorinated at the 2-position, which is linked via a C-C bond at the 4-position to a 4-chlorophenyl ring. This arrangement presents several key features for medicinal chemists: the nitrile group can act as a hydrogen bond acceptor or be hydrolyzed to a carboxylic acid or amide, while the chlorine atoms can modulate lipophilicity, metabolic stability, and binding interactions.[4][5]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 1237137-24-4 | [1][2][3] |
| IUPAC Name | 3,4'-dichloro-[1,1'-biphenyl]-4-carbonitrile | [1] |
| Molecular Formula | C₁₃H₇Cl₂N | [1][6] |
| Molecular Weight | 248.11 g/mol | [1][6] |
| Canonical SMILES | C1=CC(=CC=C1C2=C(C=C(C=C2)Cl)C#N)Cl | [6] |
| InChI Key | ZLMSZSIKLQYTMI-UHFFFAOYSA-N | [1] |
| Appearance | White to off-white powder (predicted) | Inferred |
| Purity | Typically ≥96% (commercial sources) | [1] |
Synthesis and Purification: A Practical Workflow
The synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile is not extensively detailed in publicly available literature, but a robust synthetic route can be designed based on well-established cross-coupling reactions. The Suzuki-Miyaura coupling is the method of choice for constructing the bi-aryl scaffold due to its high functional group tolerance, mild reaction conditions, and the commercial availability of the starting materials.
The proposed synthesis involves the coupling of a boronic acid (or its ester equivalent) with an aryl halide. In this case, coupling 4-chlorophenylboronic acid with a di-halogenated benzonitrile, such as 2,4-dichlorobenzonitrile or 2-chloro-4-bromobenzonitrile, provides a direct route to the target molecule. The choice of a palladium catalyst and a suitable base is critical for achieving high yield and minimizing side reactions.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a representative lab-scale synthesis.
Step 1: Reagent Preparation and Reaction Setup
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2-chloro-4-bromobenzonitrile (1.0 eq).
-
Add 4-chlorophenylboronic acid (1.2 eq).
-
Add a suitable palladium catalyst, such as Pd(PPh₃)₄ (0.03 eq).
-
Add a base, such as potassium carbonate (K₂CO₃) (3.0 eq).
-
Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is crucial as the palladium catalyst, particularly in its Pd(0) state, is sensitive to oxygen.
-
Add a degassed solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v). The biphasic system is necessary for the solubility of both the organic substrates and the inorganic base.
Step 2: Reaction Execution
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed (typically 4-12 hours).
Step 3: Work-up and Purification
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers and wash with brine. This removes residual inorganic salts and water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure 2-Chloro-4-(4-chlorophenyl)benzonitrile.
Visualization of the Synthetic Workflow
Caption: Proposed workflow for the synthesis of 2-Chloro-4-(4-chlorophenyl)benzonitrile.
Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods should be employed.
Table 2: Spectroscopic and Analytical Data
| Technique | Expected Observations | Rationale |
| ¹H NMR | Complex aromatic multiplets between 7.0-8.0 ppm. | The spectrum will show distinct signals for the protons on both aromatic rings. The coupling patterns will be indicative of their substitution. |
| ¹³C NMR | Aromatic signals between 110-150 ppm. A key signal for the nitrile carbon (C≡N) is expected around 115-120 ppm. | Confirms the carbon skeleton and the presence of the nitrile functional group. |
| FTIR | Sharp, strong C≡N stretching vibration around 2220-2230 cm⁻¹. C-Cl stretching vibrations in the 1000-1100 cm⁻¹ and 700-800 cm⁻¹ regions.[7] | Provides definitive evidence for the key nitrile and chloro functional groups. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z ≈ 247, with a characteristic isotopic pattern (M+2, M+4) due to the two chlorine atoms. | Confirms the molecular weight and elemental composition (presence of two chlorines). |
| HPLC | A single major peak with purity >96%. | Assesses the purity of the final compound. |
Applications in Medicinal Chemistry and Drug Discovery
The true value of 2-Chloro-4-(4-chlorophenyl)benzonitrile lies in its potential as a molecular scaffold or intermediate in drug discovery.[4][8] The nitrile group is a particularly valuable functional group in modern medicinal chemistry.[8] It can serve as a bioisostere for other functional groups, participate in crucial binding interactions, and improve pharmacokinetic properties.[8]
Key Strategic Advantages:
-
Scaffold for Library Synthesis: The biphenyl core is a privileged structure found in numerous approved drugs. This compound can serve as a starting point for creating a library of analogs by modifying the nitrile or by further substitution on the aromatic rings.
-
Intermediate for API Synthesis: It is a key building block for more complex molecules. For instance, it can be an intermediate in the synthesis of compounds targeting androgen receptors, which are relevant in the treatment of prostate cancer.[9]
-
Modulation of Physicochemical Properties: The two chlorine atoms significantly increase the lipophilicity of the molecule, which can enhance membrane permeability. However, they also present sites for potential metabolism, a factor that must be considered in drug design.[4]
Visualization of Role in Drug Discovery
Sources
- 1. 1237137-24-4 | 2-Chloro-4-(4-chlorophenyl)benzonitrile - AiFChem [aifchem.com]
- 2. Page loading... [guidechem.com]
- 3. 1237137-24-4|2-Chloro-4-(4-chlorophenyl)benzonitrile|BLD Pharm [bldpharm.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 5-Chloro-2-(4-chlorophenyl)benzonitrile | C13H7Cl2N | CID 154123091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mjas.analis.com.my [mjas.analis.com.my]
- 8. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. IL238044A - 2-chloro-4-(1h-pyrazol-5-yl)benzonitrile and (s)-4-(1-(2-aminopropyl)-1h-pyrazol-3-yl)-2-chlorobenzonitrile as intermediates in the process for preparing (s)-3-acetyl-n-(1-(3-(3-chloro-4-cyanophenyl)-1h-pyrazol-1-yl)propan-2-yl)-1h-pyrazole-5-carboxamide - Google Patents [patents.google.com]

